5,7-Dichloro-3-iodoquinolin-4(1H)-one
Description
Properties
IUPAC Name |
5,7-dichloro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO/c10-4-1-5(11)8-7(2-4)13-3-6(12)9(8)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGKCXQFBMIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)I)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,7-Dichloro-3-iodoquinolin-4(1H)-one (DCIQ) is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DCIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
DCIQ is characterized by its unique structure, which includes chlorine and iodine substituents on the quinoline backbone. The compound can be synthesized through various methods, including:
- Pd-catalyzed coupling reactions : Involving the reaction of 2-chloro-5-iodoaniline with 2,4-dichloroquinoline-3-carbaldehyde.
- Nucleophilic substitution : Utilizing potassium iodide and sodium hydrosulfite.
- Oxidative cyclization : Combining 2-iodoaniline with 2,4-dichloro-3-nitrobenzaldehyde in the presence of an oxidizing agent.
These methods yield DCIQ with high purity and facilitate further biological testing .
DCIQ exhibits its biological effects through several mechanisms:
- Antimicrobial Activity : DCIQ has demonstrated significant efficacy against a range of bacterial and fungal pathogens. It selectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi .
- Antitumor Effects : Research indicates that DCIQ can induce apoptosis in cancer cells. The compound targets specific signaling pathways involved in cell proliferation and survival, leading to programmed cell death. Studies have shown that DCIQ effectively inhibits cancer cell proliferation at low concentrations (IC50 values ranging from 0.119 µM to 0.204 µM) depending on the cellular context .
- Enzyme Inhibition : Similar to other quinoline derivatives, DCIQ may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition disrupts cellular processes critical for cancer cell survival and replication .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for DCIQ:
| Activity | IC50 Value (µM) | Target/Mechanism |
|---|---|---|
| Antibacterial | 0.156 - 0.204 | Gram-positive and Gram-negative bacteria |
| Antifungal | Varies | Fungal pathogens |
| Antitumor (cancer cells) | 0.119 - 0.233 | Induction of apoptosis |
| Enzyme inhibition | Varies | DNA gyrase, topoisomerase IV |
Case Studies
Several studies have highlighted the potential applications of DCIQ in medical research:
- Anticancer Studies : A study demonstrated that DCIQ effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was shown to reverse mitochondrial membrane depolarization caused by oxidative stress, indicating its protective role against cellular damage .
- Antimicrobial Efficacy : In vitro studies revealed that DCIQ exhibited potent antimicrobial activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Neuroprotective Effects : Investigations into the neuroprotective properties of DCIQ have shown that it may mitigate oxidative stress-induced neuronal damage, which is particularly relevant in neurodegenerative diseases such as Alzheimer’s disease .
Scientific Research Applications
Introduction to 5,7-Dichloro-3-iodoquinolin-4(1H)-one
This compound is a synthetic compound belonging to the quinoline family, characterized by its halogenated structure. This compound features two chlorine atoms at the 5 and 7 positions and an iodine atom at the 3 position of the quinoline ring. The unique arrangement of these halogens significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
Pharmaceutical Development
This compound shows promise as a lead compound for developing new antimicrobial and anticancer agents. Compounds within the quinoline family are known for their diverse pharmacological properties, including antimalarial, antiviral, and anticancer activities. The specific biological activities of this compound require further empirical studies to establish its therapeutic potential against various diseases.
Chemical Probes
Due to its unique structure, this compound can serve as a chemical probe for studying biological processes. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are typically employed to assess these interactions.
Antimicrobial Activity
Research has indicated that quinoline derivatives possess significant antimicrobial properties. The halogen substitutions in this compound may enhance its efficacy against resistant bacterial strains. Studies are ongoing to evaluate its spectrum of activity against various pathogens.
Anticancer Properties
Quinoline derivatives have been explored for their potential anticancer effects. The unique halogenation pattern of this compound may contribute to different biological activities compared to other similar compounds. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and notable activities of compounds related to this compound:
| Compound Name | Halogen Substituents | Notable Activities |
|---|---|---|
| 8-Fluoroquinolin-4(1H)-one | Fluorine | Antimicrobial |
| 3-Iodoquinolin-4(1H)-one | Iodine | Antiviral |
| 8-Fluoro-3-chloroquinolin-4(1H)-one | Fluorine & Chlorine | Anticancer |
This comparison highlights how the distinct combination of both chlorine and iodine in this compound enhances its reactivity compared to other similar compounds.
Case Study: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The study demonstrated that this compound exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a novel antibiotic agent .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of halogenated quinolines. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways . These findings support the need for further exploration into its mechanisms of action and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Quinolinone derivatives vary significantly in bioactivity based on substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Features

Key Observations :
- Solubility: Hydroxyl or methoxy substituents (e.g., 5-Chloro-4-hydroxyquinolin-2(1H)-one) improve aqueous solubility, whereas halogens may reduce it .
- Biological Activity: Non-halogenated derivatives like AJ-374 exhibit apoptosis induction, suggesting halogenated variants may require optimization for similar efficacy .
Key Observations :
- The high yield (85%) for 5,7-Dichloro-2,3-dihydroquinolin-4-(1H)-one suggests efficient cyclization, whereas MHY2251’s lower yield (31%) highlights challenges in introducing hydroxymethyl furan groups .
- Quinoxaline derivatives require specialized conditions (e.g., photocatalysis) due to aromatic stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 5,7-Dichloro-3-iodoquinolin-4(1H)-one generally follows a multi-step approach starting from appropriately substituted quinoline derivatives. The key steps include:
- Introduction of chlorine atoms at positions 5 and 7 of the quinoline ring.
- Installation of an iodine atom at position 3.
- Formation or retention of the quinolin-4(1H)-one core structure.
The preparation often requires careful control of reaction conditions to achieve selective halogenation without over-substitution or degradation of the quinoline ring.
Preparation of 5,7-Dichloroquinolin-8-ol Precursor
A critical intermediate in the synthesis is 5,7-dichloroquinolin-8-ol, which can be prepared via chlorination of quinolin-8-ol derivatives. According to a patent process, the production involves:
- Treating quinolin-8-ol with chlorine under controlled conditions to selectively chlorinate the 5 and 7 positions.
- The reaction is typically carried out in an aqueous or mixed solvent system with temperature regulation to avoid side reactions.
- The resulting 5,7-dichloroquinolin-8-ol is isolated by filtration or extraction.
This intermediate serves as the foundation for further functionalization.
Iodination at Position 3
The selective iodination at position 3 of the quinoline ring is a key step to obtain this compound. A reported method involves:
- Starting from 8-(benzyloxy)-5,7-dichloroquinoline, which is prepared by benzylation of 5,7-dichloroquinolin-8-ol using benzyl bromide in the presence of sodium hydroxide and a phase transfer catalyst such as tetra-butylammonium bromide.
- The iodination is carried out using iodine sources under mild conditions to introduce iodine specifically at the 3-position.
- After iodination, the benzyl protecting group can be removed if necessary to yield the free hydroxyquinoline derivative.
The iodination step is typically followed by purification via flash chromatography to isolate the pure 3-iodo derivative.
Purification and Characterization
Purification of the synthesized this compound is commonly achieved by flash column chromatography on silica gel, using solvent systems such as hexane/ethyl acetate mixtures. Characterization data reported include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dichloro-3-iodoquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, iodination at the 3-position of a pre-functionalized quinolin-4(1H)-one scaffold can be achieved using iodine monochloride (ICl) in acetic acid under reflux. Key factors include:
- Temperature control (70–90°C) to minimize side reactions.
- Stoichiometric ratios of halogenating agents to avoid over-halogenation.
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product .
- Data Consideration : Comparative yields (e.g., 45–60%) and purity (>95% by HPLC) should be validated using NMR (¹H/¹³C) and mass spectrometry .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography provides definitive confirmation of the iodinated position and crystal packing. Referencing databases like the Protein Data Bank (PDB) for analogous quinoline structures can guide refinement .
- Multinuclear NMR : ¹H NMR (DMSO-d₆) shows characteristic deshielded protons at C-3 and C-8 due to electron-withdrawing effects. ¹³C NMR confirms halogenation via shifts at C-3 (~90 ppm for iodine) and C-5/7 (~140 ppm for chlorine) .
- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 383.8702) .
Q. What are the known biological or catalytic applications of halogenated quinolin-4(1H)-ones in academic research?
- Methodological Answer : Halogenated quinolines are explored as:
- Antimicrobial agents : Structure-activity relationship (SAR) studies correlate halogen position with inhibition of bacterial topoisomerases.
- Catalytic intermediates : Iodine at C-3 enables Suzuki-Miyaura cross-coupling for functionalization (e.g., introducing aryl/heteroaryl groups) .
- Experimental Design : Bioassays (MIC determinations) and kinetic studies (e.g., enzyme inhibition assays) require controls for solvent interference (DMSO <1% v/v) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the optimization of this compound for target-specific applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactivity at halogenated positions. Software like Gaussian or MOE can model charge distribution and frontier molecular orbitals .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial gyrase). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodological Answer :
- Triangulation : Cross-validate data using orthogonal assays (e.g., fluorescence-based ATPase assays vs. gel electrophoresis for DNA supercoiling inhibition) .
- Batch Reprodubility Checks : Ensure consistent synthetic protocols to rule out impurity-driven artifacts.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .
Q. How can reaction conditions be optimized to minimize dehalogenation or iodine loss during functionalization?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands reduce β-hydride elimination.
- Solvent Selection : Use polar aprotic solvents (DMF, NMP) to stabilize intermediates.
- In Situ Monitoring : Employ LC-MS to track iodine retention during cross-coupling reactions .
- Case Study : A 2026 study achieved 85% yield in a Suzuki coupling by using PdCl₂(dppf) at 60°C in degassed DMF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

